molecular formula C11H9N3O3 B2594848 2-(4-Nitro-1h-imidazol-1-yl)-1-phenylethan-1-one CAS No. 91323-17-0

2-(4-Nitro-1h-imidazol-1-yl)-1-phenylethan-1-one

Cat. No.: B2594848
CAS No.: 91323-17-0
M. Wt: 231.211
InChI Key: ZKEOVKGHTCQAKY-UHFFFAOYSA-N
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Description

2-(4-Nitro-1h-imidazol-1-yl)-1-phenylethan-1-one is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. The imidazole ring is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .

Preparation Methods

The synthesis of 2-(4-Nitro-1h-imidazol-1-yl)-1-phenylethan-1-one typically involves the reaction of 4-nitroimidazole with a phenylacetyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(4-Nitro-1h-imidazol-1-yl)-1-phenylethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-Nitro-1h-imidazol-1-yl)-1-phenylethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Nitro-1h-imidazol-1-yl)-1-phenylethan-1-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components, leading to various biological effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

2-(4-Nitro-1h-imidazol-1-yl)-1-phenylethan-1-one can be compared with other imidazole derivatives such as:

    Metronidazole: Known for its antibacterial and antiprotozoal activities.

    Tinidazole: Used for its antiprotozoal and antibacterial properties.

    Ornidazole: Another imidazole derivative with similar biological activities.

    Omeprazole: A proton pump inhibitor used to treat gastric ulcers.

The uniqueness of this compound lies in its specific structural features and the presence of the phenyl group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-(4-nitroimidazol-1-yl)-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c15-10(9-4-2-1-3-5-9)6-13-7-11(12-8-13)14(16)17/h1-5,7-8H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKEOVKGHTCQAKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C=C(N=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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